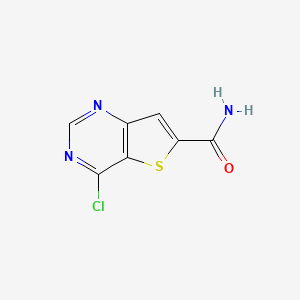

SIRT-IN-6

描述

属性

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3OS/c8-6-5-3(10-2-11-6)1-4(13-5)7(9)12/h1-2H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHXFHLQVJRWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CN=C2Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of SIRT6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, with pivotal roles in DNA repair, metabolism, inflammation, and aging.[1][2] As an NAD+-dependent enzyme, SIRT6 possesses multiple catalytic activities, including protein deacetylation, long-chain fatty deacylation, and mono-ADP-ribosylation.[1][3][4] Its involvement in a wide array of pathophysiological processes has made it a compelling therapeutic target. The development of specific SIRT6 inhibitors is a key strategy for diseases where SIRT6 activity is detrimental, such as certain cancers where it can promote survival and chemoresistance.[1][5] This guide provides an in-depth overview of the mechanisms by which SIRT6 inhibitors function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

The Catalytic Mechanism of SIRT6

To understand inhibitor action, it is essential first to comprehend the catalytic mechanism of SIRT6. Like other sirtuins, SIRT6 utilizes NAD+ as a cofactor to remove acyl groups from lysine residues on substrate proteins.[6] The reaction proceeds in a sequential, multi-step process:

-

Binding of Substrates: SIRT6 first binds to its cofactor, NAD+, followed by the acylated substrate protein.[6]

-

Formation of Intermediate: The enzyme catalyzes the cleavage of NAD+ and the subsequent attack of the acetyl-lysine substrate on the C1' of the ADP-ribose moiety. This forms a transient and unstable O-alkylamidate intermediate.

-

Product Release: The intermediate is resolved, releasing the deacetylated lysine, nicotinamide (NAM), and O-acetyl-ADP-ribose.[7]

This catalytic cycle is the target for various classes of inhibitors, each interfering with a specific step in the process.

Mechanisms of Action of SIRT6 Inhibitors

SIRT6 inhibitors can be broadly classified based on their mechanism of action. The primary classes include product inhibitors, mechanism-based inhibitors, and synthetic small molecules that bind to specific pockets on the enzyme.

The products of the sirtuin reaction, nicotinamide (NAM) and ADP-ribose, can act as inhibitors.

-

Nicotinamide (NAM): As a direct product of NAD+ cleavage, NAM functions as a non-competitive, feedback inhibitor.[6] It does not compete with the substrate for binding. Instead, NAM reacts with the O-alkylamidate intermediate, effectively reversing the catalytic reaction to reform NAD+ and the acetylated substrate.[6] This mechanism is a natural regulatory loop for sirtuin activity within the cell.

-

ADP-ribose: The O-acyl-ADP-ribose product (or its component, ADP-ribose) also demonstrates inhibitory activity, albeit generally less potent than NAM. It can bind to the enzyme and impede subsequent catalytic cycles.[1][6]

This class of inhibitors is designed to mimic the natural substrate but contains a modification that stalls the enzyme mid-reaction.

-

Nε-thioacyl Lysine Peptides: These compounds are powerful mechanism-based inhibitors. They substitute the oxygen atom of the acyl-lysine with a sulfur atom. The SIRT6 enzyme processes this thio-acylated substrate, forming a 1′-S-alkylamidate intermediate. However, this sulfur-containing intermediate is significantly more stable and its subsequent breakdown is impaired, effectively trapping and inactivating the enzyme.[1][6] These are often referred to as "suicide inhibitors" and are valuable tools for research due to their high specificity.

High-throughput and in silico screening have identified several classes of synthetic small molecules that inhibit SIRT6.

-

Pyrazinamide and Triazole Derivatives: Compounds such as OSS_128167 were identified through in silico screening.[1] These molecules have been shown to increase H3K9 acetylation in cells, upregulate the glucose transporter GLUT1, and reduce TNF-α secretion, consistent with SIRT6 inhibition.[1] Mechanistic studies suggest they are non-competitive with NAD+, indicating they bind to a site distinct from the cofactor binding pocket.[1]

-

Salicylate-Based Inhibitors: These compounds have demonstrated improved potency and specificity. They can induce cellular effects such as increased H3K9 acetylation, enhanced glucose uptake, and blockage of TNF-α production, making them promising leads for chemosensitizing and immunosuppressive applications.[8][9]

-

Flavonoids: Certain natural products, such as catechin derivatives containing a galloyl moiety, have shown significant SIRT6 inhibitory activity.[8] The exact binding mode can vary, but docking studies suggest some may bind in a way that disrupts NAD+ binding.[8]

Quantitative Data for SIRT6 Inhibitors

The potency of SIRT6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several known inhibitors.

| Inhibitor | Inhibitor Class | Assay Type | Substrate | IC50 (µM) | Citation(s) |

| Nicotinamide | Product Inhibitor | HPLC | H3K9 myristoyl peptide | 153 | [1] |

| Nicotinamide | Fluorogenic | H3K9 myristoyl peptide | 184 | [1] | |

| Nicotinamide | HPLC | H3K9 decanoyl peptide | 45 | [1] | |

| ADP-ribose | Product Inhibitor | HPLC | H3K9 deoctanoyl peptide | 74 | [1] |

| ADP-ribose | Product Inhibitor | HPLC | H3K9 demyristoyl peptide | 89 | [1] |

| 5-Cl-PZA | Synthetic Small Molecule | Not Specified | Not Specified | 33.2 | [1] |

| 5-MeO-PZA | Synthetic Small Molecule | Not Specified | Not Specified | 40.4 | [1] |

| OSS_128167 (19b) | Synthetic Small Molecule | Not Specified | Not Specified | 89 | [1] |

| Compound 19a | Synthetic Small Molecule | Not Specified | Not Specified | 106 | [1] |

| Compound 19c | Synthetic Small Molecule | Not Specified | Not Specified | 181 | [1] |

Key Experimental Protocols for Inhibitor Characterization

The characterization of SIRT6 inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for two common approaches.

This high-throughput method relies on a synthetic peptide substrate containing an acetylated lysine and a quenched fluorophore (e.g., aminomethyl coumarin, AMC). Deacetylation by SIRT6 renders the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, generating a measurable signal.[10][11][12]

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[12]

-

Dilute recombinant human SIRT6 enzyme in Assay Buffer.

-

Prepare Substrate Solution containing the acetylated peptide (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC) and the cofactor NAD+ in Assay Buffer.[12]

-

Dissolve test inhibitors in a suitable solvent (e.g., DMSO).

-

-

Assay Reaction:

-

In a 96-well microplate, add Assay Buffer, diluted SIRT6 enzyme, and the test inhibitor at various concentrations. Include controls for 100% activity (solvent only) and 0% activity (no SIRT6).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the Substrate Solution to all wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Signal Development and Detection:

-

Stop the enzymatic reaction and initiate signal development by adding a Developer solution (containing a proteolytic enzyme like trypsin).

-

Incubate for a final period (e.g., 15 minutes).

-

Measure fluorescence using a microplate reader at appropriate excitation/emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm for AMC).[12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This method directly measures the formation of the deacetylated peptide product and is considered a gold-standard, quantitative assay. It is highly robust for determining both inhibition and activation.[11]

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing Assay Buffer, a defined concentration of an acetylated peptide substrate (e.g., H3K9Ac peptide), NAD+, and the test inhibitor.[11]

-

Equilibrate the mixture at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a final concentration of purified SIRT6 enzyme (e.g., 0.05 µg/µL).[11]

-

Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching agent, such as 10% formic acid.[11]

-

Centrifuge the samples to pellet any precipitated protein (e.g., 16,000 x g for 15 minutes).

-

-

HPLC-MS/MS Analysis:

-

Inject the supernatant onto a reverse-phase HPLC column (e.g., C18 column).

-

Separate the acetylated substrate from the deacetylated product using an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Quantify the amount of substrate and product using a mass spectrometer (e.g., a triple quadrupole instrument) by monitoring specific parent-to-daughter ion transitions for each peptide.

-

-

Data Analysis:

-

Calculate the rate of product formation in the presence and absence of the inhibitor.

-

Determine the percent inhibition and calculate the IC50 value as described for the fluorometric assay.

-

Signaling Pathways Modulated by SIRT6 Inhibition

Inhibiting SIRT6 is expected to produce cellular effects opposite to those of SIRT6 overexpression or activation. This modulation of downstream pathways is the ultimate goal of therapeutic intervention.

SIRT6 acts as a tumor suppressor by repressing aerobic glycolysis. It deacetylates H3K9 at the promoters of glycolytic genes, co-repressing the master regulator Hypoxia-Inducible Factor 1α (HIF-1α).[6][13] Inhibition of SIRT6 lifts this repression, leading to increased expression of genes like GLUT1 and PDK1, enhanced glucose uptake, and a metabolic shift towards glycolysis, a hallmark of many cancer cells.[6]

SIRT6 has a crucial anti-inflammatory role. It directly interacts with and deacetylates the p65/RelA subunit of the NF-κB complex.[14] This deacetylation inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and adhesion molecules. Consequently, inhibiting SIRT6 leads to hyperacetylation of p65, enhanced NF-κB activity, and a pro-inflammatory state.[1][14]

SIRT6 is a key factor in maintaining genomic stability by promoting the repair of DNA double-strand breaks (DSBs).[2] It does this through at least two mechanisms: the mono-ADP-ribosylation and activation of PARP1, and the deacetylation of C-terminal binding protein interacting protein (CtIP), which facilitates DNA end-resection.[9][13] By inhibiting SIRT6, these DNA repair pathways are compromised, leading to an accumulation of DNA damage. This effect can be exploited therapeutically to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Therapeutic Potential of SIRT6 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIRT6 in Cellular Metabolism and Aging: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 6 (SIRT6) has emerged as a critical regulator of organismal homeostasis, positioned at the nexus of metabolism, DNA repair, and aging.[1] As a member of the sirtuin family of NAD+-dependent enzymes, SIRT6 possesses unique catalytic activities, including protein deacetylation, long-chain fatty deacylation, and mono-ADP-ribosylation, which enable it to modulate a wide array of cellular processes.[2][3][4] Mice lacking SIRT6 exhibit a severe premature aging-like phenotype, genomic instability, and profound metabolic defects, including lethal hypoglycemia, highlighting its essential role in health and longevity.[5][6] Conversely, overexpression of SIRT6 in mice extends lifespan and protects against the pathologies of diet-induced obesity.[7] This guide provides an in-depth examination of the molecular mechanisms through which SIRT6 governs cellular metabolism and aging, summarizes key quantitative data, details relevant experimental protocols, and visualizes its core signaling pathways, offering a comprehensive resource for researchers and drug development professionals.

Enzymatic Activities of SIRT6

SIRT6 is a multifunctional enzyme whose diverse biological roles are underpinned by its distinct catalytic activities.[4] It is primarily localized to the nucleus and is closely associated with chromatin.[7][8]

-

Histone Deacetylase: SIRT6 is a potent histone deacetylase, primarily targeting acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[7][9] This activity is crucial for chromatin compaction, transcriptional repression of target genes, and maintaining telomeric chromatin structure.[7][8] The deacetylation of H3K9ac at the promoters of glycolytic genes, for example, is a key mechanism by which SIRT6 controls glucose metabolism.[1][6]

-

Long-Chain Fatty Acyl Deacylase: SIRT6 exhibits robust deacylase activity, preferentially hydrolyzing long-chain fatty acyl groups (like myristoyl) from lysine residues.[3][10] This function is significantly more efficient than its deacetylase activity in vitro and is implicated in regulating protein secretion, such as that of Tumor Necrosis Factor-alpha (TNF-α).[4]

-

Mono-ADP-Ribosyltransferase: SIRT6 can transfer a single ADP-ribose moiety from NAD+ to target proteins.[11] A critical substrate for this activity is PARP1 (Poly [ADP-ribose] polymerase 1).[12] Under conditions of oxidative stress, SIRT6 mono-ADP-ribosylates PARP1, which stimulates PARP1's activity and enhances DNA double-strand break repair, thereby linking stress signaling to genome maintenance.[11][12]

The Role of SIRT6 in Cellular Metabolism

SIRT6 is a master regulator of metabolic homeostasis, influencing glucose, lipid, and mitochondrial metabolism to adapt to cellular energy demands.[1][2]

Glucose Homeostasis

SIRT6-deficient mice suffer from lethal hypoglycemia, a direct consequence of dysregulated glucose metabolism.[6][13] SIRT6 acts as a brake on glucose consumption, primarily by repressing the expression of multiple genes involved in glucose uptake and glycolysis.[6]

-

Inhibition of Glycolysis: SIRT6 functions as a corepressor for Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcriptional activator of glycolytic genes.[6][14] By deacetylating H3K9 at the promoters of HIF-1α target genes (e.g., glucose transporter 1, GLUT1, and pyruvate dehydrogenase kinase 4, PDK4), SIRT6 suppresses their expression, thereby reducing glucose uptake and shunting glucose away from glycolysis and towards mitochondrial respiration.[2][6][15]

-

Repression of Gluconeogenesis: In the liver, SIRT6 suppresses hepatic glucose production by modulating the activity of key gluconeogenic regulators.[1] It deacetylates and activates the acetyltransferase GCN5, which in turn acetylates and represses PGC-1α, a coactivator of gluconeogenic gene expression.[1][13] SIRT6 also deacetylates Forkhead box protein O1 (FOXO1), promoting its nuclear export and degradation, which reduces the expression of gluconeogenic enzymes.[2][14]

-

Regulation of Insulin Secretion and Sensitivity: SIRT6 plays a role in maintaining pancreatic β-cell function and insulin secretion.[2] It achieves this by deacetylating FOXO1, which leads to increased expression of Pdx1 and GLUT2, ultimately upregulating insulin secretion.[2] Overexpression of SIRT6 enhances glucose tolerance and insulin secretion, particularly under high-fat diet conditions.[6]

Lipid Metabolism

SIRT6 is a key negative regulator of lipid synthesis and storage.[13] Liver-specific knockout of SIRT6 leads to fatty liver disease (hepatic steatosis) due to increased triglyceride synthesis and reduced fatty acid β-oxidation.[13][16]

-

Inhibition of Triglyceride Synthesis: SIRT6 represses the expression of sterol regulatory element-binding protein (SREBP), a master transcriptional regulator of cholesterol and fatty acid synthesis.[15] It does this by deacetylating histones at the SREBP promoter.[15]

-

Regulation of Fatty Acid Oxidation: SIRT6 promotes the breakdown of fatty acids for energy. During fasting, it activates Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of β-oxidation genes.[8]

-

Adipose Tissue Homeostasis: In adipose tissue, SIRT6 regulates lipid mobilization and thermogenesis.[13] Fat-specific SIRT6 knockout in mice exacerbates obesity-related phenotypes.[8] It also controls fatty acid uptake in cardiomyocytes, with SIRT6 depletion leading to increased lipid accumulation.[17]

Mitochondrial Function

SIRT6 is a central regulator of mitochondrial activity, which is critical for both metabolic health and aging.[18] Although localized to the nucleus, SIRT6 influences mitochondria through transcriptional control of nuclear-encoded mitochondrial genes.[18][19]

-

Regulation of Mitochondrial Gene Expression: SIRT6 deficiency in the brain leads to a global downregulation of mitochondria-related genes, including SIRT3 and SIRT4.[18] It appears to exert this control through its interaction with the transcription factor YY1.[18]

-

Mitochondrial Homeostasis: SIRT6 helps maintain mitochondrial health by stabilizing the transcription factor Nrf2, which regulates the expression of many antioxidant genes, including SIRT3.[19] It also coordinates with SIRT3 to regulate mitochondrial dynamics (fission and fusion) and promotes autophagy to clear damaged mitochondria under stress conditions.[20][21]

-

Redox Balance: SIRT6 deficiency leads to increased production of reactive oxygen species (ROS) and impaired mitochondrial membrane potential, effects that can be partially rescued by restoring SIRT3 and SIRT4 levels.[18]

The Role of SIRT6 in Aging and Longevity

The accelerated aging phenotype of SIRT6-deficient mice firmly establishes its role as a longevity-assurance factor.[5] Its anti-aging functions are primarily linked to its roles in maintaining genome stability and suppressing inflammation.[2][7]

DNA Damage Repair

An accumulation of DNA damage is a hallmark of aging. SIRT6 is a critical player in multiple DNA repair pathways, and its capacity to repair DNA double-strand breaks (DSBs) is directly linked to longevity.[2][22]

-

DSB Repair: SIRT6 is one of the earliest factors recruited to sites of DSBs, arriving within seconds of damage.[22] It functions as a direct DNA damage sensor, binding to broken DNA ends.[22] It promotes both major DSB repair pathways:

-

Base Excision Repair (BER): SIRT6 promotes BER by activating PARP1 through mono-ADP-ribosylation, particularly in response to oxidative stress.[2][12] This links metabolic stress directly to the DNA repair machinery.[12]

Telomere Maintenance and Genomic Stability

SIRT6 is essential for the proper function and structure of telomeres, the protective caps at the ends of chromosomes that shorten with age.[23] SIRT6-deficient cells exhibit telomere dysfunction and premature cellular senescence.[2][24] It deacetylates H3K9 and H3K56 at telomeric chromatin, which is required for the stable association of WRN, the protein mutated in the premature aging disorder Werner syndrome.[8] This specialized chromatin state prevents genomic instability and inappropriate gene silencing.[2]

Inflammation and Cellular Senescence

Chronic, low-grade inflammation ("inflammaging") is a key driver of the aging process. SIRT6 acts as a potent anti-inflammatory factor by repressing the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[8] SIRT6 deacetylates H3K9 at the promoters of NF-κB target genes and can also directly deacetylate the p65/RelA subunit of NF-κB, leading to its nuclear export and inactivation.[8] By suppressing chronic inflammation and maintaining genome integrity, SIRT6 prevents the onset of cellular senescence.[25]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SIRT6, providing a comparative overview of its impact on various cellular processes.

Table 1: Effects of SIRT6 Modulation on Gene Expression

| Gene Target | Model System | SIRT6 Modulation | Fold Change in Expression | Reference |

|---|---|---|---|---|

| Glycolytic Genes (e.g., GLUT1) | SIRT6-/- MEFs | Knockout | ~2-3 fold increase | [6] |

| Gluconeogenic Genes (e.g., G6P) | SIRT6-LKO Mice (Liver) | Knockout | Increased | [9][13] |

| Fatty Acid Transporters | SIRT6 depleted cardiomyocytes | Knockdown | Increased | [17] |

| SREBP-2 and target genes | SIRT6-LKO Mice (Liver) | Knockout | Increased | [15] |

| Mitochondrial Genes (e.g., Sirt3) | SIRT6-deficient mouse brains | Knockout | Significant downregulation |[18] |

Table 2: Effects of SIRT6 Modulation on Cellular Processes

| Process | Model System | SIRT6 Modulation | Quantitative Effect | Reference |

|---|---|---|---|---|

| DNA DSB Repair (HR & NHEJ) | Human Fibroblasts | Overexpression | ~3-fold stimulation | [11] |

| Glucose Uptake | SIRT6-/- MEFs | Knockout | Remarkable increase | [6] |

| Fatty Acid Uptake | Cardiomyocytes | Overexpression | Significantly attenuated | [17] |

| Lifespan | Male Mice | Overexpression | Modest extension | [26] |

| Citrate Synthase Activity | Diabetic Mouse Heart | Overexpression | Maintained activity (vs. decrease in WT) |[19] |

Key Experimental Protocols

Detailed methodologies are crucial for the study of SIRT6. Below are protocols for key experiments commonly used in the field.

In Vitro SIRT6 Deacetylation Fluorogenic Assay

This assay is used to screen for SIRT6 activators or inhibitors by measuring its deacetylase activity on a synthetic, fluorogenic substrate.

Principle: A synthetic peptide substrate (e.g., derived from p53) containing an acetylated lysine residue conjugated to a fluorophore (like aminomethylcoumarin, AMC) is used. Upon deacetylation by SIRT6, a developer solution cleaves the deacetylated peptide, releasing the fluorophore, which can be measured.

Protocol: (Adapted from[27][28])

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human SIRT6 protein to the desired concentration in Assay Buffer.

-

Prepare Substrate Solution containing the acetylated peptide-AMC conjugate and NAD+ in Assay Buffer.

-

Prepare Developer Solution containing a protease (e.g., trypsin) and a deacetylase inhibitor (e.g., Trichostatin A) to stop the SIRT6 reaction.

-

-

Reaction Setup (96-well black plate):

-

To each well, add 25 µL of Assay Buffer.

-

Add 5 µL of the test compound (potential inhibitor/activator) dissolved in DMSO, or DMSO alone for controls.

-

Add 10 µL of the diluted SIRT6 enzyme to initiate the reaction (or buffer for no-enzyme controls). Incubate for 10-15 minutes at 37°C.

-

Add 10 µL of the Substrate/NAD+ solution to start the deacetylation reaction.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 37°C, protected from light.

-

-

Development and Measurement:

-

Add 50 µL of Developer Solution to each well to stop the reaction and release the fluorophore.

-

Incubate for 30 minutes at room temperature.

-

Measure fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition or activation relative to the DMSO control.

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 4. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repairing split ends: SIRT6, mono-ADP ribosylation and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Sirt6 in Obesity and Diabetes [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hepatic specific disruption of SIRT6 in mice results in fatty liver formation due to enhanced glycolysis and triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of SIRT6 in the Regulation of Glucose Metabolism and Fatty Acid Uptake in Heart [etd.iisc.ac.in]

- 18. SIRT6 is a key regulator of mitochondrial function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The nuclear and mitochondrial sirtuins, Sirt6 and Sirt3, regulate each other’s activity and protect the heart from developing obesity-mediated diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. austinpublishinggroup.com [austinpublishinggroup.com]

- 24. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]

- 25. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reviewing the Role of SIRT6 in Aging – Fight Aging! [fightaging.org]

- 27. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. abcam.com [abcam.com]

An In-depth Technical Guide to SIRT6 Inhibitor Screening and Identification

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 6 (SIRT6) has emerged as a critical regulator in a multitude of cellular processes, positioning it as a compelling therapeutic target for a range of human diseases. As an NAD+-dependent enzyme, SIRT6 exhibits diverse catalytic activities, including protein deacetylation, de-fatty acylation, and mono-ADP-ribosyltransferase activity.[1][2] These functions allow it to play a pivotal role in genomic stability, DNA repair, metabolic homeostasis, inflammation, and aging.[3][4] Specifically, SIRT6 is known to deacetylate histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are associated with transcriptional repression and DNA damage response.[1][5][6]

Given its involvement in pathways central to cancer metabolism (such as the Warburg effect), inflammation, and age-related disorders, the discovery of small-molecule inhibitors of SIRT6 holds significant therapeutic promise.[7][8][9] This guide provides a comprehensive overview of the core methodologies, experimental protocols, and strategic workflows employed in the screening and identification of novel SIRT6 inhibitors.

Core Screening and Identification Workflow

The discovery of SIRT6 inhibitors typically follows a multi-stage process, beginning with a large-scale primary screen to identify initial hits, followed by rigorous validation and characterization assays to confirm activity, determine selectivity, and establish cellular efficacy.

Key Screening Assays

A variety of biochemical and cell-based assays have been developed to identify and characterize SIRT6 modulators. The choice of assay often depends on the screening scale, from high-throughput screening (HTS) of large libraries to detailed mechanistic studies of a few compounds.

Biochemical Assays: These in vitro assays utilize purified recombinant SIRT6 enzyme to directly measure the inhibitory effect of compounds on its catalytic activity.

-

Fluorogenic Assays: This is the most common method for HTS due to its simplicity, sensitivity, and automation compatibility.[10][11] The principle involves a two-step reaction:

-

SIRT6 deacetylates a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).

-

A developer solution, containing a protease, is added. The protease specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable signal.[1] In the presence of an inhibitor, deacetylation is blocked, and no fluorescence is produced.[10][12] Several commercial kits are available, often using substrates like a p53-derived peptide (Arg-His-Lys-Lys(ε-acetyl)-AMC).[1][13]

-

-

HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) assays are considered a gold standard for confirming hits due to their robustness and low rate of false positives.[1] These assays directly quantify the formation of the deacetylated peptide product (e.g., H3K9) from the acetylated substrate (e.g., H3K9Ac).[1] While less suited for primary HTS, they are invaluable for orthogonal validation.

-

Magnetic Bead-Based Assays: This method involves immobilizing SIRT6 protein onto magnetic beads.[14][15] The beads are then incubated with a substrate, such as the H3K9Ac peptide. After the reaction, the beads are magnetically separated, and the supernatant is analyzed (typically by HPLC-MS) to quantify the deacetylated product.[1][15] An advantage of this technique is the potential for reusability of the enzyme-coated beads and its utility in identifying ligands from complex mixtures like natural product extracts.[1][14]

-

In Silico Screening: Computational methods, including ligand-based pharmacophore modeling and structure-based molecular docking, serve as a powerful starting point for identifying novel chemical scaffolds.[1][9] By screening virtual libraries of millions of compounds against the SIRT6 crystal structure, promising candidates can be selected for subsequent in vitro testing, significantly accelerating the discovery process.[8][9]

Cell-Based Assays: After identification in biochemical assays, hit compounds must be validated in a cellular context to confirm target engagement and physiological effects.

-

Target Acetylation Status: The most direct method to confirm cellular activity is to measure the acetylation levels of known SIRT6 substrates. Following treatment of cells with the inhibitor, total histones or specific proteins are extracted, and the acetylation of sites like H3K9 and H3K56 is quantified using Western blotting with site-specific antibodies. An effective inhibitor will lead to an increase in the acetylation at these sites.[8]

-

Downstream Functional Assays: Cellular assays can also measure the functional consequences of SIRT6 inhibition. Based on SIRT6's role in metabolism and inflammation, relevant readouts include:

-

Increased Glucose Uptake: SIRT6 represses the glucose transporter GLUT1. Inhibition of SIRT6 can lead to its upregulation and a subsequent increase in glucose uptake by cells.[8]

-

Reduced TNF-α Secretion: SIRT6 suppresses the expression of inflammatory cytokines like TNF-α.[2] Inhibitors can be tested for their ability to block this suppression, leading to changes in secreted TNF-α levels, which can be measured by ELISA.[8]

-

SIRT6 Signaling Pathways

Understanding the pathways in which SIRT6 operates is crucial for designing relevant assays and interpreting inhibitor effects.

SIRT6 acts as a tumor suppressor by regulating cancer metabolism.[7] It represses aerobic glycolysis (the Warburg effect) by deacetylating H3K9 at the promoters of glycolytic genes and by co-repressing the transcriptional activity of key oncogenic drivers like HIF-1α and MYC.[7] Loss or inhibition of SIRT6 leads to hyperacetylation, increased expression of glycolytic genes, and enhanced glucose uptake, fueling tumor growth.[7]

SIRT6 plays a key anti-inflammatory role by suppressing the expression of NF-κB target genes.[16] It achieves this by interacting with transcription factors like c-Jun and deacetylating H3K9 at the promoter regions of pro-inflammatory genes, thereby limiting their expression.[16] Inhibition of SIRT6 can thus lead to an increased inflammatory response.

Quantitative Data of Selected SIRT6 Inhibitors

The following table summarizes the inhibitory activity and selectivity of representative SIRT6 inhibitors identified through various screening efforts. Selectivity is a critical parameter, as cross-reactivity with other sirtuins, particularly the highly studied SIRT1 and SIRT2, can lead to off-target effects.

| Compound Name/ID | SIRT6 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity Profile | Reference |

| Compound 5 | ~100-200 | ~3x higher than SIRT6 | ~1x (no selectivity) | Moderate vs. SIRT1 | [8] |

| Compound 9 | ~100-200 | ~20x higher than SIRT6 | ~9x higher than SIRT6 | Most selective lead | [8] |

| Compound 17 | ~100-200 | ~20x higher than SIRT6 | ~9x higher than SIRT6 | Most selective lead | [8] |

| OSS_128167 | 89 | N/A | N/A | Commercially available inhibitor | [17] |

| JYQ-1 | 26.84 | N/A | N/A | Allosteric inhibitor | [18] |

| Compound 11e | 0.98 | >100 | >100 | Potent and highly selective allosteric inhibitor | [19] |

| Nicotinamide | ~100 | Yes | Yes | Pan-sirtuin inhibitor | [15] |

Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. N/A indicates data not available in the cited sources.

Detailed Experimental Protocols

High-Throughput Fluorogenic Deacetylase Assay

This protocol is a generalized procedure based on commercially available kits and published methods.[1][10][12][13]

A. Reagent Preparation:

-

SIRT6 Assay Buffer: Typically contains Tris-HCl (pH 8.0), NaCl, KCl, and MgCl2. Warm to 37°C before use.[13] Some protocols require the addition of DTT just before use.[12]

-

SIRT6 Enzyme: Dilute recombinant human SIRT6 to the desired working concentration (e.g., 600 nM final concentration) in cold SIRT6 Assay Buffer.[20] Keep the enzyme on ice.

-

Substrate Solution: Prepare a mix containing the fluorogenic peptide substrate (e.g., p53-Ac-AMC) and the cofactor NAD+ in SIRT6 Assay Buffer.

-

Test Compounds/Inhibitor Control: Dissolve test compounds in DMSO. Create a dilution series (e.g., to 4X the final desired concentration) in SIRT6 Assay Buffer. Use a known inhibitor like Nicotinamide as a positive control.

-

Developer Solution: Prepare the developer solution as per the manufacturer's instructions. This typically contains a protease specific for the deacetylated substrate.

B. Assay Procedure (96-well plate format):

-

Add 25 µL of SIRT6 Enzyme Solution to each well (except Blank Control wells).

-

Add 25 µL of diluted test compound, Inhibitor Control (Nicotinamide), or Assay Buffer (for Enzyme Control) to the appropriate wells.

-

Mix gently and incubate for 5-10 minutes at 37°C to allow for compound binding.

-

Initiate the reaction by adding 40-50 µL of the Substrate Solution to all wells.

-

Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

Stop the enzymatic reaction and begin development by adding 10-50 µL of Developer Solution to each well.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., Excitation: 350-400 nm, Emission: 450-541 nm).[1][10][13]

C. Data Analysis:

-

Subtract the background fluorescence from the Blank Control wells.

-

Calculate the percent inhibition for each compound concentration relative to the Enzyme Control (0% inhibition) and the Inhibitor Control (100% inhibition).

-

Plot the percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

SIRT6-Magnetic Beads Deacetylation Assay

This protocol is based on the method developed for screening inhibitors from complex mixtures.[1][15]

A. Immobilization of SIRT6 on Magnetic Beads:

-

Wash carboxylated magnetic beads (e.g., BcMag beads) with an activation buffer (e.g., MES buffer).[1]

-

Suspend the beads in the buffer containing recombinant SIRT6 protein.

-

Add a solution of EDC and sulfo-NHS to covalently couple the protein to the beads via primary amines. Incubate for 3 hours at 4°C with gentle rotation.

-

Add hydroxylamine to quench the reaction and block any remaining active sites on the beads.

-

Wash the SIRT6-coated magnetic beads (SIRT6-MB) multiple times with storage buffer to remove unbound protein and reagents.

B. Deacetylation Assay:

-

Prepare the reaction mixture in an appropriate buffer (e.g., HDAC assay buffer) containing the acetylated substrate (e.g., 5 µg H3K9Ac peptide) and NAD+.[1]

-

Add the test compound or extract to the reaction mixture.

-

Add the SIRT6-MB to initiate the deacetylation reaction.

-

Incubate the mixture for 4 hours at 37°C with gentle shaking.

-

Use a magnet to pellet the beads.

-

Carefully collect the supernatant, which contains the substrate and product.

-

Analyze the supernatant using reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and quantify the amounts of acetylated (H3K9Ac) and deacetylated (H3K9) peptide.

C. Data Analysis:

-

Calculate the percentage of substrate converted to product in the presence and absence of the test compound.

-

Determine the percent inhibition based on the reduction in product formation.

References

- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]

- 3. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SIRT6 exhibits nucleosome-dependent deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE HISTONE DEACETYLASE SIRT6 IS A NOVEL TUMOR SUPPRESSOR THAT CONTROLS CANCER METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dodo.is.cuni.cz [dodo.is.cuni.cz]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. mybiosource.com [mybiosource.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. abcam.com [abcam.com]

- 14. Synthesis and characterization of SIRT6 protein coated magnetic beads: identification of a novel inhibitor of SIRT6 deacetylase from medicinal plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Synthesis and characterization of SIRT6 protein coated magnetic beads: Identification of a novel inhibitor of SIRT6 deacetylase from medicinal plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. researchgate.net [researchgate.net]

- 18. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

The Multifaceted Roles of SIRT6: An In-depth Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a nuclear NAD+-dependent enzyme with a diverse and critical role in maintaining cellular homeostasis. Its functions as a histone deacetylase, mono-ADP-ribosyltransferase, and long-chain fatty acid deacylase place it at the nexus of several key biological processes, including DNA repair, metabolism, inflammation, and aging. Evidence strongly indicates that SIRT6 is a key regulator of genomic stability and a potent suppressor of tumorigenesis in many contexts, although its role in cancer can be context-dependent.[1][2][3] Furthermore, its influence on metabolic pathways and inflammatory responses underscores its potential as a therapeutic target for a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the core biological functions of SIRT6, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Core Biological Functions of SIRT6

SIRT6 is a stress-responsive protein that participates in a wide array of cellular signaling pathways.[4][5] Its enzymatic activities are central to its functions, allowing it to modify both histone and non-histone proteins, thereby regulating gene expression and protein activity.[6]

DNA Repair and Genome Stability

A primary function of SIRT6 is the maintenance of genomic integrity. It is a chromatin-associated protein essential for both base excision repair (BER) and double-strand break (DSB) repair.[5][7] SIRT6 facilitates the repair of DNA DSBs through both non-homologous end joining (NHEJ) and homologous recombination (HR).[8] It achieves this by stabilizing the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) at chromatin sites of damage and by activating Poly (ADP-ribose) polymerase 1 (PARP1).[8] Under conditions of oxidative stress, SIRT6 is recruited to DSB sites and stimulates PARP1's poly-ADP-ribose polymerase activity through mono-ADP-ribosylation, a critical step in initiating the DNA damage response.[6][8][9]

Metabolic Regulation

SIRT6 is a master regulator of glucose and lipid metabolism.[10] It plays a crucial role in glucose homeostasis by acting as a corepressor of the transcription factor Hypoxia-inducible factor 1-alpha (HIF-1α).[10][11] By deacetylating histone H3 at lysine 9 (H3K9ac) on the promoters of glycolytic genes, SIRT6 represses their expression, thereby shifting glucose metabolism from glycolysis towards mitochondrial respiration.[11][12] This function is critical for preventing the Warburg effect, a hallmark of cancer cells.[13] SIRT6-deficient cells exhibit increased glucose uptake and lactate production.[11][14] In lipid metabolism, SIRT6 has been shown to reduce triglyceride synthesis.[10]

Inflammation

SIRT6 has a complex and significant role in regulating inflammation, primarily through its interaction with the NF-κB signaling pathway.[15] SIRT6 can physically interact with the RELA subunit of NF-κB and deacetylate H3K9ac at the promoters of NF-κB target genes, leading to the suppression of their expression.[15][16] This inhibitory action on NF-κB signaling helps to control the expression of pro-inflammatory cytokines and prevents a state of chronic inflammation, which is a contributing factor to many age-related diseases.[17]

Aging and Longevity

The multifaceted roles of SIRT6 in maintaining genomic stability, regulating metabolism, and controlling inflammation strongly link it to the processes of aging and longevity.[4][18] Overexpression of SIRT6 in male mice has been shown to extend their lifespan.[19][20][21] SIRT6 helps to prevent cellular senescence, a state of irreversible growth arrest, by preserving telomere integrity and mitigating oxidative stress.[1][2] SIRT6-deficient mice exhibit a premature aging-like phenotype, further underscoring its role as a longevity-associated protein.[22]

Quantitative Data on SIRT6 Function

To provide a clearer understanding of the magnitude of SIRT6's effects, the following tables summarize key quantitative data from various studies.

Table 1: Enzymatic Kinetics of SIRT6

| Substrate | kcat/Km (M⁻¹s⁻¹) | Notes |

| H3K9 myristoyl peptide | 9,100 | Demonstrates SIRT6's high efficiency as a demyristoylase.[23] |

| H3K9 acetyl peptide | 3.4 | Shows significantly lower efficiency for deacetylation compared to demyristoylation.[23] |

Table 2: Effects of SIRT6 Overexpression on Lifespan in Male Mice

| Transgenic Line | Median Lifespan Increase | Mean Lifespan Increase | Maximum Lifespan Increase | Reference |

| Line 55 | 14.5% | 14.8% | 15.8% | [19] |

| Line 108 | 9.9% | 16.9% | 13.1% | [19] |

| C57BL/6JOlaHsd | ~21.4% (pooled sexes) | - | - | [24] |

Table 3: Tissue Expression of Human SIRT6

| Tissue | RNA Expression Level | Protein Expression Level |

| Brain (Cerebral Cortex) | High | High |

| Heart Muscle | High | Medium |

| Liver | High | High |

| Lung | High | High |

| Kidney | High | High |

| Skeletal Muscle | Medium | Medium |

| Spleen | High | High |

| Thymus | High | High |

| Data summarized from the Human Protein Atlas.[25][26] |

Key Signaling Pathways Involving SIRT6

The following diagrams, rendered in Graphviz DOT language, illustrate the central signaling pathways through which SIRT6 exerts its biological functions.

SIRT6 in DNA Double-Strand Break Repair

Caption: SIRT6-mediated DNA double-strand break repair pathway.

SIRT6 in the Regulation of NF-κB Signaling

Caption: SIRT6's role in the negative regulation of NF-κB signaling.

SIRT6 in the Regulation of Glycolysis via HIF-1α

Caption: SIRT6's regulation of glycolysis through HIF-1α.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to study SIRT6 function.

In Vitro SIRT6 Deacetylase Activity Assay (HPLC-Based)

This protocol is adapted from methodologies described for measuring sirtuin activity.[27][28][29]

Materials:

-

Recombinant human SIRT6 protein

-

H3K9ac peptide substrate (e.g., from Anaspec)

-

Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich)

-

Tris-buffered saline (TBS), pH 7.5

-

Dithiothreitol (DTT)

-

Formic acid

-

HPLC system with a C18 column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

40 µM H3K9ac peptide substrate

-

0.6 mM NAD+

-

10 mM DTT

-

SIRT6 protein (e.g., 0.05 µg/µL)

-

TBS to a final volume of 50 µL.

-

-

Initiation: Add the SIRT6 protein to the reaction mixture to start the reaction. For control reactions, add buffer instead of the enzyme.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 6 µL of 100% formic acid.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes to pellet any precipitated protein.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto a C18 column.

-

Elute the peptides using a gradient of acetonitrile in 0.1% TFA (e.g., 10-40% ACN over 30 minutes).

-

Monitor the absorbance at 214 nm.

-

-

Quantification: The deacetylated and acetylated peptide products will have different retention times. Quantify the amount of product formed by integrating the area under the peak corresponding to the deacetylated peptide.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This protocol is a standard method for detecting senescent cells.[30][31][32][33][34]

Materials:

-

Cells cultured in appropriate vessels (e.g., 6-well plates)

-

Phosphate-buffered saline (PBS)

-

Fixing Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure:

-

Cell Washing: Aspirate the culture medium and wash the cells once with PBS.

-

Fixation: Add 1 mL of Fixing Solution to each well and incubate at room temperature for 10-15 minutes.

-

Washing after Fixation: Remove the Fixing Solution and wash the cells twice with PBS.

-

Staining: Add 1 mL of freshly prepared Staining Solution to each well.

-

Incubation: Incubate the cells at 37°C (without CO2) for 4-16 hours. Protect the plates from light.

-

Visualization: Observe the cells under a light microscope. Senescent cells will stain a distinct blue color.

-

Quantification: The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.

SIRT6 in Drug Development

The diverse roles of SIRT6 in critical cellular processes make it an attractive target for therapeutic intervention.[10] The development of small-molecule modulators of SIRT6 activity, both activators and inhibitors, is an active area of research. SIRT6 activators could potentially be used to combat age-related diseases, metabolic disorders, and certain cancers by enhancing its tumor-suppressive and homeostatic functions. Conversely, SIRT6 inhibitors may be beneficial in cancers where SIRT6 acts as a tumor promoter, or in situations where sensitizing cells to chemotherapy is desired. The context-dependent nature of SIRT6's function necessitates a thorough understanding of its role in specific disease states to guide the development of effective and targeted therapies.

Conclusion

SIRT6 is a multifaceted protein that plays a pivotal role in maintaining cellular health and longevity. Its functions in DNA repair, metabolism, and inflammation are intricately linked and contribute to its ability to suppress tumorigenesis and delay the onset of age-related pathologies. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex biology of SIRT6 and harness its therapeutic potential. Continued investigation into the intricate signaling networks regulated by SIRT6 will undoubtedly pave the way for novel therapeutic strategies for a wide range of human diseases.

References

- 1. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. primo.rollins.edu [primo.rollins.edu]

- 7. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK Phosphorylates SIRT6 to Stimulate DNA Double-Strand Break Repair in Response to Oxidative Stress by Recruiting PARP1 to DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT6 deficiency impairs the deacetylation and ubiquitination of UHRF1 to strengthen glycolysis and lactate secretion in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms Likely Relevant to Sirtuin 6 Effects on Longevity – Fight Aging! [fightaging.org]

- 19. 34.237.233.138 [34.237.233.138]

- 20. SIRT6 Overexpression Extends Life in Mice – Fight Aging! [fightaging.org]

- 21. SIRT6 Overexpression Extends Mean Lifespan in Male Mice – Fight Aging! [fightaging.org]

- 22. A dead cert for longevity: why Sirt6 is the enzyme making headlines [longevity.technology]

- 23. Identifying the functional contribution of the defatty-acylase activity of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Researchers Substantially Extend Mouse Lifespan by Activating NAD+-Dependent and Energy Balancing Enzyme [nmn.com]

- 25. SIRT6 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 26. Tissue expression of SIRT6 - Summary - The Human Protein Atlas [proteinatlas.org]

- 27. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. telomer.com.tr [telomer.com.tr]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. cellbiolabs.com [cellbiolabs.com]

- 34. buckinstitute.org [buckinstitute.org]

SIRT6 Signaling Pathways in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a multifaceted NAD+-dependent enzyme that plays a critical, yet complex, role in the landscape of cancer biology. Initially recognized for its functions in promoting longevity and maintaining genomic stability, SIRT6 has emerged as a pivotal regulator of tumorigenesis, acting as both a tumor suppressor and an oncogene in a context-dependent manner.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by SIRT6 in cancer, with a focus on its enzymatic activities—deacetylation and mono-ADP-ribosylation. We delve into the molecular mechanisms by which SIRT6 governs DNA damage repair, metabolic reprogramming, and apoptosis, key cellular processes that are frequently dysregulated in cancer. Furthermore, this guide presents a compilation of quantitative data on SIRT6 expression and its prognostic significance across various malignancies, alongside detailed experimental protocols for key assays used to investigate SIRT6 function. Diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate network of SIRT6 interactions.

The Dichotomous Role of SIRT6 in Cancer

SIRT6's function in cancer is a double-edged sword, with its expression and activity being associated with both tumor suppression and promotion depending on the specific cancer type and cellular context.[3][4]

1.1. SIRT6 as a Tumor Suppressor

In many cancers, including colorectal, hepatocellular, and pancreatic cancer, SIRT6 acts as a tumor suppressor.[5] Its tumor-suppressive functions are largely attributed to its roles in maintaining genomic stability, regulating metabolic homeostasis, and promoting apoptosis of cancer cells.[2][6] SIRT6 is often found to be downregulated in these cancers, and its loss is associated with increased tumor initiation, growth, and metastasis.[7]

1.2. SIRT6 as an Oncogene

Conversely, in other malignancies such as breast cancer, prostate cancer, and melanoma, SIRT6 can function as an oncogene, where its overexpression is linked to a more aggressive phenotype, drug resistance, and poor prognosis.[5][8] In these contexts, SIRT6 can promote cancer cell proliferation and survival through various mechanisms, including the deacetylation of tumor-suppressor proteins like p53 and FOXO3a.[5]

Core Signaling Pathways Regulated by SIRT6

SIRT6 exerts its influence on cancer development and progression through the modulation of several critical signaling pathways.

2.1. DNA Damage Repair

A hallmark of cancer is genomic instability, and SIRT6 plays a crucial role in maintaining the integrity of the genome by participating in multiple DNA repair pathways.[1]

-

Base Excision Repair (BER): SIRT6 is involved in the BER pathway, which repairs DNA damage from oxidation and alkylation.[1]

-

Double-Strand Break (DSB) Repair: SIRT6 is a key player in the repair of DNA double-strand breaks, the most lethal form of DNA damage. It promotes both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[1]

-

Mono-ADP-ribosylation of PARP1: Under oxidative stress, SIRT6 is recruited to sites of DSBs where it mono-ADP-ribosylates Poly (ADP-ribose) polymerase 1 (PARP1). This activation of PARP1 is crucial for the recruitment of other DNA repair factors to the damage site.[1][9]

-

Deacetylation of H3K56: SIRT6 deacetylates histone H3 at lysine 56 (H3K56ac), a modification associated with chromatin opening. This deacetylation is important for the recruitment of DNA repair machinery.[10]

-

2.2. Glycolysis and Metabolic Reprogramming (The Warburg Effect)

Cancer cells often exhibit altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. SIRT6 is a key regulator of this metabolic switch.

-

Repression of Glycolytic Genes: SIRT6 acts as a transcriptional co-repressor of several key glycolytic genes, including glucose transporter 1 (GLUT1), phosphofructokinase-1 (PFK1), and lactate dehydrogenase A (LDHA).[1] It achieves this by deacetylating histone H3 at lysine 9 (H3K9ac) at the promoter regions of these genes, leading to a more condensed chromatin state and reduced gene expression.[11][12]

-

Inhibition of HIF-1α: SIRT6 inhibits the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response and a key driver of the Warburg effect.[1] By repressing HIF-1α, SIRT6 dampens the expression of its downstream target genes involved in glycolysis.[2][13]

2.3. Apoptosis

SIRT6 can induce apoptosis in cancer cells, often selectively, while sparing normal, non-transformed cells.[3][14] This pro-apoptotic function is a critical aspect of its tumor-suppressive role.

-

Activation of p53 and p73: SIRT6 can activate the p53 and p73 tumor suppressor pathways to induce apoptosis.[2][4] This activation is mediated by the mono-ADP-ribosyltransferase activity of SIRT6.[2]

-

Regulation of NF-κB: SIRT6 can also modulate apoptosis by regulating the NF-κB signaling pathway. It can deacetylate the RELA (p65) subunit of NF-κB, leading to the repression of NF-κB target genes, many of which are anti-apoptotic.[15]

Data Presentation: SIRT6 Expression and Prognostic Significance

The expression level of SIRT6 and its correlation with patient survival varies significantly across different cancer types, underscoring its dual role in oncology.

Table 1: Prognostic Significance of SIRT6 Expression in Various Cancers

| Cancer Type | SIRT6 Expression | Prognostic Implication for High Expression | Hazard Ratio (HR) (95% CI) for High Expression | Citation(s) |

| Gastrointestinal Cancers | Generally Low | Favorable | 0.62 (0.47–0.82) | [6][16][17] |

| Breast Cancer | High | Unfavorable | 0.49 (0.27–0.89) for low expression | [18][19] |

| Hepatocellular Carcinoma (HCC) | High | Unfavorable | 1.001 (1.000–1.001) | [20] |

| Non-Small Cell Lung Cancer (NSCLC) | Low in some, High in others | Poor (with high cytoplasmic expression) | - | [21] |

| Osteosarcoma | High | Unfavorable | - | [5] |

| Ovarian Cancer | Low | Favorable | 0.85 (0.74–0.96) | [21] |

| Pancreatic Cancer | Low | Unfavorable for low expression | - | [19] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | High | Poor | - | [22] |

| Cutaneous Squamous Cell Carcinoma (CSCC) | High | - | - | [8] |

Table 2: SIRT6 Expression in Cancer Cell Lines (Selected Examples from The Cancer Cell Line Encyclopedia)

| Cell Line | Cancer Type | SIRT6 mRNA Expression (TPM) |

| A431 | Cutaneous Squamous Cell Carcinoma | High |

| SCL-1 | Cutaneous Squamous Cell Carcinoma | High |

| 769-P | Clear Cell Renal Cell Carcinoma | High |

| 786-O | Clear Cell Renal Cell Carcinoma | High |

| PANC-1 | Pancreatic Cancer | Low |

Note: TPM (Transcripts Per Million) values are relative and should be compared within the context of the entire dataset. Data derived from conceptual interpretation of search results referencing cancer cell line expression databases.[8][22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of SIRT6 in cancer.

4.1. Chromatin Immunoprecipitation (ChIP) for SIRT6

This protocol is for determining the association of SIRT6 with specific genomic regions in cancer cells.

Materials:

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

PBS (phosphate-buffered saline)

-

Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)

-

ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS)

-

Wash Buffer A (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Deoxycholate, 0.1% SDS)

-

Wash Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 0.5% Deoxycholate)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

SIRT6 antibody (ChIP-grade)

-

IgG control antibody

-

Protein A/G magnetic beads

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-linking: Grow cancer cells to 80-90% confluency. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Nuclear Lysis: Centrifuge to pellet nuclei. Resuspend the pellet in Nuclear Lysis Buffer.

-

Sonication: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the supernatant with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin with SIRT6 antibody or IgG control overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads sequentially with Wash Buffer A, Wash Buffer B, and TE Buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads with Elution Buffer. Reverse cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

-

Analysis: Perform qPCR using primers for the genomic regions of interest.

4.2. Luciferase Reporter Assay for SIRT6 Target Promoter Activity

This protocol is for determining whether SIRT6 regulates the transcriptional activity of a target gene promoter.

Materials:

-

Cancer cell line of interest

-

pGL3 or pGL4 luciferase reporter vector (Promega)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

SIRT6 expression vector (and/or SIRT6 siRNA)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Vector Construction: Clone the promoter region of the putative SIRT6 target gene upstream of the firefly luciferase gene in the pGL3/pGL4 vector.

-

Cell Seeding: Seed cancer cells in a 24-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the firefly luciferase reporter construct, the Renilla luciferase control vector, and either the SIRT6 expression vector or a control vector (or SIRT6 siRNA/control siRNA).

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay kit.

-

Luciferase Assay:

-

Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between cells with altered SIRT6 expression and control cells.

4.3. In Vivo Tumorigenesis Assay (Xenograft Model)

This protocol is for assessing the effect of SIRT6 on tumor growth in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cells with stable SIRT6 overexpression or knockdown (and corresponding control cells)

-

Matrigel

-

Calipers

Procedure:

-

Cell Preparation: Harvest the engineered cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Subcutaneous Injection: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a set period), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor sizes between the SIRT6-modulated group and the control group.

Conclusion

SIRT6 stands as a critical regulator in the complex web of cancer biology, with its signaling pathways having profound implications for tumor initiation, progression, and response to therapy. The dual nature of SIRT6 as both a tumor suppressor and an oncogene highlights the importance of understanding its context-dependent functions in different cancer types. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further unravel the intricacies of SIRT6 signaling and to exploit this knowledge for the development of novel cancer therapeutics. Future research will likely focus on the development of specific SIRT6 modulators and their application in personalized cancer medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT6 as a key event linking P53 and NRF2 counteracts APAP-induced hepatotoxicity through inhibiting oxidative stress and promoting hepatocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone deacetylase Sirt6 regulates glucose homeostasis via Hif1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prognostic role of SIRT6 in gastrointestinal cancers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic SIRT6 deficit promotes liver tumorigenesis in the mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression analysis and biological regulation of silencing regulatory protein 6 (SIRT6) in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of SIRT6 aggravates p53-mediated ferroptosis in acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT6 mediated histone H3K9ac deacetylation involves myocardial remodelling through regulating myocardial energy metabolism in TAC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT6 as a key event linking P53 and NRF2 counteracts APAP-induced hepatotoxicity through inhibiting oxidative stress and promoting hepatocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. THE HISTONE DEACETYLASE SIRT6 IS A NOVEL TUMOR SUPPRESSOR THAT CONTROLS CANCER METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of the Expression and Prognostic Value of SIRTs in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SIRT6 expression is associated with poor prognosis and chemosensitivity in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. The human cell lines - The Human Protein Atlas [proteinatlas.org]

Unveiling the Architecture of SIRT6: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the intricate structure of Sirtuin 6 (SIRT6), a critical enzyme in cellular regulation, has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This guide provides a granular look at the protein's core structure, offering insights into its function and potential as a therapeutic target.

SIRT6 is a multifaceted NAD+-dependent protein deacylase that plays a crucial role in a variety of cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] Its involvement in aging and age-related diseases has made it a focal point of extensive research. This whitepaper synthesizes key structural and functional data to facilitate a deeper understanding of this complex enzyme.

Core Structural Features of SIRT6

Human SIRT6 is a 355-amino acid protein characterized by a conserved catalytic core flanked by N- and C-terminal extensions that are largely unstructured.[3] The catalytic core is composed of two principal domains: a large Rossmann fold and a smaller, structurally unique zinc-binding domain.[3][4]

A defining feature of the SIRT6 structure is the "splayed" conformation of its zinc-binding domain and the notable absence of a helix bundle that, in other sirtuin family members, connects the zinc-binding motif to the Rossmann fold.[3][5] This unique arrangement is thought to contribute to its distinct enzymatic activities and substrate specificity. Furthermore, SIRT6 lacks the conserved, highly flexible NAD+-binding loop found in other sirtuins; instead, it possesses a stable single helix.[3][5]

The Catalytic Engine: Rossmann Fold and NAD+ Binding

The Rossmann fold, a common structural motif in nucleotide-binding proteins, constitutes the larger domain of the SIRT6 catalytic core and is responsible for binding the co-substrate NAD+.[6] This domain is characterized by a six-stranded parallel β-sheet sandwiched between α-helices.[7] The NAD+ binding pocket itself is subdivided into three sites: A, B, and C.[3] The adenosine moiety of the co-substrate binds to the A site, while the nicotinamide ribose moiety occupies the B site.[3] A unique characteristic of SIRT6 is its ability to bind NAD+ with relatively high affinity even in the absence of an acetylated substrate, a feature attributed to its distinct structural organization.[3][5]

The Regulatory Hub: Zinc-Binding Domain

The smaller domain of the catalytic core contains a zinc-binding motif, where a zinc ion is coordinated by four conserved cysteine residues.[6] This domain in SIRT6 is distinguished by a ten-amino-acid extension between the third and fourth cysteines, forming an unordered loop that is unique to this sirtuin.[6] This region plays a critical role in substrate recognition, particularly in the context of nucleosomes.

Quantitative Structural and Kinetic Data

The following tables summarize key quantitative data derived from structural and biochemical studies of SIRT6, providing a comparative overview for researchers.

| PDB ID | Method | Resolution (Å) | Ligand(s) |

| 3K35 | X-ray Diffraction | 2.00 | ADP-ribose |

| 7CL0 | X-ray Diffraction | 2.53 | - |

| 8OF4 | Electron Microscopy | 2.94 | Nucleosome |

| 9EIL | Electron Microscopy | 3.20 | H3K27Ac nucleosome |

Table 1: Selected SIRT6 Crystal and Cryo-EM Structure Data. This table presents the resolution and bound ligands for several key SIRT6 structures deposited in the Protein Data Bank (PDB).[8][9][10][11]

| Parameter | Substrate/Ligand | Value | Assay Condition |

| Kd | NAD+ | 27 ± 1 µM | In the absence of acetylated substrate |

| Km,app | Peptide | 14.7 ± 1.5 µM | - |

| Km,app | NAD+ | 52.4 ± 18 µM | - |

| kcat | Hexanoyl-lysine | Increases ~4-fold with chain length to myristoyl | - |

Table 2: Kinetic and Binding Affinity Data for SIRT6. This table summarizes key kinetic parameters and binding affinities for SIRT6 with its co-substrate and peptide substrates.[5][12][13]